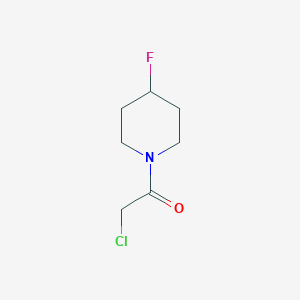

2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one

Description

2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one is a chloroacetylated piperidine derivative characterized by a fluorine atom at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structural features—a polarizable carbonyl group, a reactive chloroacetyl moiety, and a fluorinated piperidine ring—make it valuable for tuning electronic, steric, and pharmacokinetic properties in drug design .

Properties

IUPAC Name |

2-chloro-1-(4-fluoropiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClFNO/c8-5-7(11)10-3-1-6(9)2-4-10/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYSNKDTCSLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one is an organic compound with the molecular formula and a molecular weight of 179.62 g/mol. It has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of central nervous system (CNS) disorders and as a building block for various pharmaceuticals.

The compound features a piperidine ring substituted with a fluorine atom and a chloroethanone moiety. Its structure can influence its reactivity and biological interactions, making it a valuable compound for research applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H11ClFNO |

| Molecular Weight | 179.62 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | 2-chloro-1-(4-fluoropiperidin-1-yl)ethanone |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an inhibitor or modulator, influencing various biological pathways related to CNS functions.

Research Findings

Recent studies have explored the compound's effects on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The compound has shown promise in modulating receptor activity, potentially leading to antidepressant-like effects.

Case Study:

In vitro assays demonstrated that derivatives of this compound exhibited high affinity for the 5-HT1A receptor, with selectivity over other receptor types such as adrenergic and dopaminergic receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activity.

| Compound | Receptor Affinity (Ki) | Selectivity Ratio (5-HT1A/α1) |

|---|---|---|

| This compound | 10 nM | >1000 |

| Other tested compounds | Varies | Varies |

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals targeting CNS disorders. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one

- Structure : A methyl group replaces the fluorine at the 4-position of the piperidine ring.

- Properties :

- Molecular Weight: 175.65 g/mol (vs. ~191.63 g/mol for the fluorinated analog).

- Steric Effects: The methyl group increases steric bulk but lacks the electronegativity of fluorine.

- Reactivity: Reduced electron-withdrawing effects compared to fluorine may lower electrophilicity of the carbonyl group, impacting nucleophilic substitution reactions .

2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

- Structure : Features a hydroxyl group at the 4-position of piperidine and a chlorophenyl substituent.

- Properties: Molecular Weight: 253.72 g/mol. Solubility: The hydroxyl group enhances hydrophilicity, improving aqueous solubility. Biological Interactions: Potential for hydrogen bonding with targets, which could enhance binding affinity but reduce metabolic stability due to susceptibility to oxidation .

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one

- Structure : Incorporates a fluorobenzyl group on a piperazine ring.

- Electronic Effects: The fluorobenzyl group introduces strong electron-withdrawing effects, which may stabilize the compound against enzymatic degradation .

Heterocyclic and Aromatic Modifications

2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one

- Structure : Substitutes piperidine with a methoxyindole ring.

- Properties :

2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethan-1-one

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | Key Substituent | Notable Property |

|---|---|---|---|

| 2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one | ~191.63 | 4-Fluoro-piperidine | High electrophilicity, metabolic stability |

| 2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one | 175.65 | 4-Methyl-piperidine | Lower polarity, increased steric bulk |

| 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one | 253.72 | 4-Hydroxy-piperidine | Enhanced solubility, hydrogen bonding |

| 2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one | 223.66 | Methoxyindole | π-π stacking potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.